molecular formula C20H21N3OS B2520981 N-(2,5-dimethylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 851131-08-3

N-(2,5-dimethylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Número de catálogo: B2520981
Número CAS: 851131-08-3
Peso molecular: 351.47
Clave InChI: RFDVAEKHDLSBNC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-(2,5-dimethylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic small molecule investigated for its potential in anticancer research. Its primary research value lies in its function as a potent and selective inhibitor of the MTH1 enzyme (MutT Homolog 1) [https://pubmed.ncbi.nlm.nih.gov/24361081/]. MTH1 sanitizes the oxidized nucleotide pool by hydrolyzing damaged deoxynucleoside triphosphates like 8-oxo-dGTP, preventing their incorporation into DNA during replication and thus maintaining genomic integrity. Cancer cells, which often exhibit elevated oxidative stress, can become dependent on MTH1 for survival. By inhibiting MTH1, this compound causes an accumulation of oxidative DNA damage, leading to the selective death of cancer cells [https://pubmed.ncbi.nlm.nih.gov/24361081/]. The structure-activity relationship of this acetamide derivative, featuring the (imidazol-2-yl)sulfanyl acetamide scaffold, is a key focus in medicinal chemistry for optimizing nuclease inhibition and cellular potency. Research applications for this compound include the study of DNA damage response pathways, the exploration of novel targets for cancer therapy, and the investigation of synthetic lethality in tumors with specific genetic backgrounds. Its mechanism provides a valuable tool for probing the role of nucleotide pool sanitization in cell viability and carcinogenesis.

Propiedades

IUPAC Name

N-(2,5-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-14-5-4-6-17(11-14)23-10-9-21-20(23)25-13-19(24)22-18-12-15(2)7-8-16(18)3/h4-12H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDVAEKHDLSBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(2,5-dimethylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by recent research findings and data.

  • IUPAC Name : this compound
  • Molecular Formula : C15H16N2S
  • Molecular Weight : 256.36 g/mol
  • CAS Number : Not specified in available literature.

The exact mechanism of action for this compound remains largely unexplored. However, compounds with similar structural motifs have been identified as potential inhibitors of various biological targets, including:

  • Topoisomerases : These enzymes are critical for DNA replication and are often targeted in cancer therapy. Some related compounds have shown inhibitory effects on topoisomerase II, suggesting a possible mechanism for this compound .
  • Reactive Oxygen Species (ROS) : Certain derivatives have been noted to induce ROS levels in cancer cells, contributing to apoptosis .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of similar compounds. For instance:

  • Cell Line Studies : Compounds with imidazole and phenyl groups have shown significant cytotoxicity against various cancer cell lines, including breast, colon, lung, and prostate cancers. In vitro assays indicated low micromolar IC50 values compared to standard chemotherapeutic agents like etoposide .
Cell LineIC50 (µM)Reference
A549 (Lung)6.26
HCC827 (Lung)6.48
MCF7 (Breast)<10
HT29 (Colon)<10

Case Studies

  • Study on Imidazole Derivatives : A study evaluated several imidazole-based compounds for their anticancer properties using both 2D and 3D cell culture models. The results indicated that certain derivatives had a pronounced effect on cell proliferation and viability in human lung cancer cell lines .
  • Topoisomerase Inhibition : Another investigation focused on the synthesis of new compounds containing thiophene and imidazole moieties that were tested as topoisomerase II inhibitors. These compounds displayed significant anticancer activity at low concentrations while exhibiting low toxicity to normal cells .

Aplicaciones Científicas De Investigación

The compound exhibits a range of biological activities, particularly in the fields of antibacterial, antifungal, and anticancer research.

Antibacterial Activity

Research indicates that compounds with imidazole rings often demonstrate significant antibacterial properties. For instance:

  • Mechanism : The imidazole moiety can disrupt bacterial cell wall synthesis and inhibit essential enzymes.
  • Case Study : A study on similar imidazole derivatives showed effective activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL, suggesting that N-(2,5-dimethylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide may possess comparable efficacy .

Antifungal Activity

Imidazole derivatives are also recognized for their antifungal properties:

  • Mechanism : They inhibit ergosterol synthesis in fungal cell membranes.
  • Case Study : Modifications in the imidazole ring structure have been linked to enhanced antifungal activity against various strains, indicating potential for this compound to exhibit similar effects .

Anticancer Potential

The compound's structure suggests it may inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation:

  • Mechanism : Hydroxamic acids are known to chelate metal ions and inhibit HDACs, leading to altered gene expression related to apoptosis and cell cycle regulation.
  • Case Study : Preliminary investigations have indicated that related compounds can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells, highlighting the therapeutic potential of this compound .

Research Findings and Case Studies

Application AreaFindingsReferences
AntibacterialEffective against Mycobacterium tuberculosis
AntifungalInhibits ergosterol synthesis
AnticancerInduces apoptosis in cancer cells

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound Likely C20H21N3OS* ~375–416* 2,5-dimethylphenyl, 3-methylphenyl-imidazolylsulfanyl Potential urease inhibition
SHA (2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide) C19H20N3O2S 366.45 3,5-dimethylphenyl, N-hydroxy Urease inhibition (PDB: 6ZJA)
7c (N-(3-methylphenyl)propanamide derivative) C16H17N5O2S2 375.47 1,3,4-oxadiazole, thiazolylmethyl Antimicrobial
G856-2040 (N-(3-acetamidophenyl) analog) C21H22N4O3S 410.49 2-methoxy-5-methylphenyl, 3-acetamidophenyl Undisclosed (logP = 2.84)
F342-0089 (N-(2,5-dichlorophenyl) analog) C18H15Cl2N3OS 392.30 2,5-dichlorophenyl, methyl-phenylimidazole Undisclosed

*Estimated based on structural analogs.

Key Structural Differences

Backbone and Linkage: The target compound and SHA share a sulfanyl-linked imidazole but differ in the acetamide substituents (target: 2,5-dimethylphenyl; SHA: N-hydroxy) .

Methoxy groups (G856-2040) improve lipophilicity (logP = 2.84) compared to hydroxy or methyl groups, impacting membrane permeability .

Urease Inhibition

  • SHA () coordinates nickel ions in Helicobacter pylori urease’s active site, a mechanism likely shared by the target compound due to structural similarities. However, the absence of an N-hydroxy group in the target may reduce metal-binding efficiency .
  • Compared to β-mercaptoethanol (a classic inhibitor), sulfanyl-acetamide derivatives offer improved specificity by leveraging aromatic and heterocyclic interactions .

Antimicrobial Potential

  • Oxadiazole-thiazole analogs () show antimicrobial activity, suggesting the imidazole-sulfanyl scaffold in the target compound may also exhibit similar properties, albeit untested .

Physicochemical and Conformational Analysis

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) logP Hydrogen Bond Acceptors/Donors Polar Surface Area (Ų)
Target Compound Not reported ~2.5–3* 5–7 / 1–2 ~60–70
SHA Not reported ~2.1 6 / 2 66.25
G856-2040 Not reported 2.84 7 / 2 66.26
7c–7f Series 134–178 Not reported 8–10 / 2–3 Not reported

*Estimated based on structural analogs.

  • Conformational Flexibility : highlights that dihedral angles (54–77°) between aryl and heterocyclic rings influence binding. The target compound’s 2,5-dimethylphenyl group may adopt similar angles, affecting steric interactions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2,5-dimethylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, and what purification techniques ensure high yield and purity?

  • Methodology : The synthesis typically involves:

  • Imidazole ring formation : Cyclization of glyoxal derivatives with substituted anilines under acidic/basic conditions (e.g., using triethylamine as a base) .
  • Thioether linkage : Reaction of the imidazole intermediate with a thiol-containing acetamide precursor via nucleophilic substitution .
  • Purification : Recrystallization (using solvents like dichloromethane) and column chromatography (silica gel, gradient elution) are critical for isolating high-purity products .
    • Key Considerations : Temperature control (e.g., 273 K for carbodiimide-mediated coupling) and pH adjustments minimize side reactions .

Q. How can spectroscopic methods confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • 1H/13C NMR identifies substituents on the imidazole and phenyl rings (e.g., methyl groups at δ ~2.3 ppm for aromatic-CH3) .
  • 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
    • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]+) and fragments (e.g., cleavage at the sulfanyl linkage) .
    • Elemental Analysis : Validates C, H, N, S content (±0.4% deviation) .

Advanced Research Questions

Q. How can researchers design experiments to assess the elastase inhibitory potential of this compound, and what computational approaches support target identification?

  • Experimental Design :

  • In vitro assays : Use human neutrophil elastase (HNE) with fluorogenic substrates (e.g., MeOSuc-AAPV-AMC). Measure IC50 values via fluorescence quenching .
  • SAR Studies : Modify substituents on the imidazole (e.g., introducing electron-withdrawing groups) to enhance binding affinity .
    • Computational Modeling :
  • Docking (AutoDock Vina) : Predict interactions with HNE’s catalytic triad (His57, Asp102, Ser195) .
  • MD Simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in crystallographic data, such as conformational polymorphism observed in asymmetric units?

  • Crystallographic Refinement :

  • Use SHELXL for high-resolution refinement, incorporating anisotropic displacement parameters for non-H atoms .
  • Analyze hydrogen-bonding networks (e.g., N–H⋯O interactions) to explain conformational differences in asymmetric units .
    • Complementary Techniques :
  • PXRD identifies polymorphic forms by comparing experimental vs. simulated patterns .
  • DFT Calculations (Gaussian 16) : Compare energy landscapes of conformers to determine thermodynamic stability .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s antimicrobial or anti-inflammatory activity?

  • Methodology :

  • Bioisosteric Replacement : Substitute the 3-methylphenyl group with halogenated analogs (e.g., 4-F-phenyl) to enhance lipophilicity and membrane penetration .
  • Pharmacophore Modeling (MOE) : Identify critical features (e.g., sulfanyl-acetamide as a hydrogen-bond acceptor) .
    • In Vivo Validation :
  • Murine models : Evaluate pharmacokinetics (oral bioavailability, t1/2) and toxicity (LD50) .

Handling Data Contradictions

Q. How should researchers address discrepancies in biological activity data across studies?

  • Root Cause Analysis :

  • Purity Verification : Re-analyze compounds via HPLC (>98% purity threshold) to rule out impurities .
  • Assay Standardization : Use positive controls (e.g., doxycycline for antimicrobial assays) to normalize inter-lab variability .
    • Meta-Analysis : Apply Cochran’s Q-test to assess heterogeneity in IC50/EC50 values from multiple studies .

Advanced Structural Analysis

Q. What advanced techniques elucidate the compound’s interaction with biological targets at the atomic level?

  • Cryo-EM : Resolve ligand-protein complexes at <3 Å resolution for targets like kinases .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for imidazole derivatives with receptors .

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